molecular formula C6H7ClS B13403943 Phenylsulfanium;chloride

Phenylsulfanium;chloride

Cat. No.: B13403943
M. Wt: 146.64 g/mol
InChI Key: MVXXTYYBNQKGKT-UHFFFAOYSA-N
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Description

Phenylsulfanium;chloride is an organosulfur compound characterized by the presence of a sulfonium ion bonded to a phenyl group and a chloride ion. This compound is part of the broader class of sulfonium salts, which are known for their unique chemical properties and reactivity. Sulfonium salts are positively charged organosulfur compounds where the central sulfur atom is bonded to three organic substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylsulfanium;chloride can be synthesized through various methods. One common approach involves the reaction of phenyl sulfide with a chlorinating agent under controlled conditions. The reaction typically proceeds as follows: [ \text{Ph-SH} + \text{Cl}_2 \rightarrow \text{Ph-SCl} + \text{HCl} ] where Ph represents the phenyl group. This reaction requires careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenylsulfanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to thiophenol.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium alkoxides or amines can be employed under mild conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol.

    Substitution: Various sulfonium salts depending on the nucleophile used

Scientific Research Applications

Phenylsulfanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: this compound is used in surface modification and adhesion promotion in various industrial applications

Mechanism of Action

The mechanism of action of phenylsulfanium;chloride involves its reactivity as a sulfonium salt. The positively charged sulfur atom can interact with nucleophiles, leading to various chemical transformations. These interactions are governed by the principles of electrophilic and nucleophilic chemistry. The compound’s ability to form covalent bonds with hydroxyl groups on substrates enhances its utility in surface modification and adhesion promotion.

Comparison with Similar Compounds

Phenylsulfanium;chloride can be compared with other sulfonium salts such as:

  • Methylsulfonium chloride
  • Ethylsulfonium chloride
  • Propylsulfonium chloride

Uniqueness

This compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its alkyl counterparts. The aromatic nature of the phenyl group influences the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, surface modification, and adhesion promotion. Ongoing research continues to explore its potential in biology and medicine, highlighting its importance in scientific advancements.

Properties

Molecular Formula

C6H7ClS

Molecular Weight

146.64 g/mol

IUPAC Name

phenylsulfanium;chloride

InChI

InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H

InChI Key

MVXXTYYBNQKGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[SH2+].[Cl-]

Origin of Product

United States

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